molecular formula C13H21NO6 B8013078 (3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8013078
M. Wt: 287.31 g/mol
InChI Key: BHOJIKSQYLVZHD-RKDXNWHRSA-N
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Description

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative. This compound is notable for its use in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis. Its structure includes a pyrrolidine ring substituted with tert-butoxycarbonyl and ethoxycarbonyl groups, which contribute to its reactivity and utility in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to introduce the ethoxycarbonyl group.

    Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or starting materials to ensure the (3S,4S) configuration.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, facilitated by nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Intermediate in the preparation of chiral catalysts.

Biology:

  • Studied for its potential as a precursor in the synthesis of biologically active compounds.

Medicine:

  • Utilized in the development of pharmaceutical agents, particularly those targeting neurological conditions.

Industry:

  • Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The tert-butoxycarbonyl group provides steric hindrance, protecting the amino group during reactions. The ethoxycarbonyl group acts as an electron-withdrawing group, influencing the reactivity of the pyrrolidine ring. These groups facilitate selective reactions, making the compound a valuable intermediate in synthesis.

Comparison with Similar Compounds

  • (3S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
  • (3S,4S)-1-(Tert-butoxycarbonyl)-4-(propoxycarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness:

  • The ethoxycarbonyl group in (3S,4S)-1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid provides a balance between steric and electronic effects, making it more versatile in synthesis compared to its methoxycarbonyl or propoxycarbonyl analogs.
  • The specific (3S,4S) configuration ensures high enantioselectivity in reactions, which is crucial for the synthesis of chiral pharmaceuticals.

This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

(3S,4S)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJIKSQYLVZHD-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252919-44-1
Record name rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
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